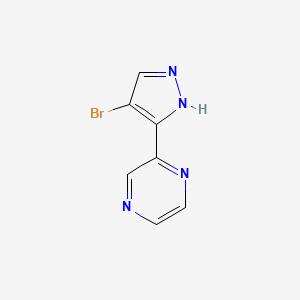

2-(4-bromo-1H-pyrazol-3-yl)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-1H-pyrazol-5-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-5-3-11-12-7(5)6-4-9-1-2-10-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUMLSJNLSPXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=C(C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334638-80-0 | |

| Record name | 2-(4-bromo-1H-pyrazol-3-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-(4-bromo-1H-pyrazol-3-yl)pyrazine

A retrosynthetic analysis of this compound reveals key disconnections that guide its synthesis. The primary disconnection is at the C-C bond between the pyrazine (B50134) and pyrazole (B372694) rings. This suggests that the two heterocyclic systems can be constructed separately and then coupled. Another key disconnection is the C-Br bond on the pyrazole ring, indicating that bromination is likely a late-stage functionalization step. Further deconstruction of the pyrazole ring points towards a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative as the foundational building blocks. Similarly, the pyrazine ring can be traced back to simpler acyclic precursors. This strategic analysis allows for a modular and flexible approach to the synthesis of the target molecule and its derivatives.

Synthetic Routes to Pyrazine-Pyrazole Core Structures

The construction of the fundamental pyrazine-pyrazole backbone is a critical phase in the synthesis of this compound. This process typically involves the sequential or convergent formation of the two heterocyclic rings.

Condensation Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.combeilstein-journals.orgyoutube.com This reaction, often referred to as the Knorr pyrazole synthesis, is a robust and widely used method. youtube.com The choice of substituents on both the dicarbonyl compound and the hydrazine determines the substitution pattern of the resulting pyrazole ring. For instance, reacting a substituted 1,3-diketone with hydrazine hydrate (B1144303) will yield a correspondingly substituted pyrazole. The regioselectivity of this condensation can be influenced by the reaction conditions and the nature of the substituents on the starting materials. organic-chemistry.org

Key aspects of pyrazole synthesis include:

Starting Materials: 1,3-dicarbonyls and hydrazines are the primary precursors. mdpi.combeilstein-journals.org

Reaction Type: Cyclocondensation is the core chemical transformation. beilstein-journals.org

Catalysts: The reaction can be performed with or without a catalyst, although acid or base catalysis is common. mdpi.com

Pyrazine Ring Introduction and Functionalization

With the pyrazole ring in place, the next step involves the introduction and functionalization of the pyrazine ring. There are several strategies to achieve this. One common method is to start with a pre-functionalized pyrazine derivative that can then be coupled with the pyrazole moiety. For example, a pyrazine bearing a leaving group can undergo a nucleophilic substitution reaction with a pyrazole nucleophile.

Alternatively, the pyrazine ring can be constructed from acyclic precursors in the presence of the pyrazole unit. The synthesis of pyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines. nih.gov In the context of this compound, a pyrazole-containing α-dicarbonyl compound could be reacted with a suitable diamine.

Strategic Bromination of Pyrazole Intermediates

The introduction of the bromine atom at the 4-position of the pyrazole ring is a crucial step in the synthesis of the target molecule. This is typically achieved through electrophilic bromination of a pre-formed pyrazolyl-pyrazine intermediate. The C4 position of the pyrazole ring is generally susceptible to electrophilic attack. pharmaguideline.com

Common brominating agents and conditions include:

Bromine (Br2): Often used in a suitable solvent like acetic acid or chloroform.

N-Bromosuccinimide (NBS): A milder and more selective brominating agent.

The regioselectivity of the bromination is an important consideration. The directing effects of the substituents on the pyrazole ring can influence the position of bromination. In many cases, the 4-position is the most electronically enriched and sterically accessible site for electrophilic attack.

Advanced Synthetic Procedures for Analogues

The this compound scaffold serves as a valuable platform for the synthesis of a wide array of analogues with potentially enhanced or modified properties. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom on the pyrazole ring of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which involves the coupling of an organoboron compound with an organic halide, is a prominent example. google.com

In this context, this compound can be reacted with various boronic acids or their esters in the presence of a palladium catalyst and a base to introduce a wide range of substituents at the 4-position of the pyrazole ring. This allows for the generation of extensive libraries of analogues for structure-activity relationship (SAR) studies.

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Analog Synthesis

| Boronic Acid/Ester | Introduced Substituent | Potential Application Area |

| Phenylboronic acid | Phenyl | Medicinal Chemistry |

| Thiophene-2-boronic acid | Thienyl | Materials Science |

| Pyridine-3-boronic acid | Pyridyl | Agrochemicals |

| Methylboronic acid | Methyl | Fine Chemicals |

This powerful synthetic methodology enables the systematic exploration of the chemical space around the core 2-(pyrazol-3-yl)pyrazine structure, facilitating the discovery of new compounds with tailored properties.

N-Arylation and Other Ring Modifications

The structure of this compound offers several sites for chemical modification. The pyrazole ring contains a reactive N-H proton and a C-Br bond, while the pyrazine ring provides sites for potential functionalization. These features allow for a variety of chemical transformations, including N-arylation and palladium-catalyzed cross-coupling reactions, to generate a diverse library of derivatives. nih.govwustl.edu

N-Arylation:

The pyrazole nitrogen atom can be readily arylated to introduce various aromatic substituents. The direct N-alkylation and N-arylation of pyrazoles are of significant interest due to the pharmacological potential of the resulting derivatives. nih.gov While direct N-arylation of this compound is not extensively documented in isolation, the general principles of pyrazole N-arylation are well-established and applicable.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C4 position of the pyrazole ring serves as a versatile handle for introducing new functional groups via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide. ijddd.comrsc.org The 4-bromo substituent on the pyrazole ring of the title compound makes it an ideal substrate for Suzuki coupling. rsc.org This allows for the introduction of a wide range of aryl and heteroaryl groups at this position, leading to novel biaryl structures. beilstein-journals.orgmdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or XPhos Pd G2, in the presence of a base. ijddd.comrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. wikipedia.org It allows for the amination of aryl halides, including 4-bromopyrazoles. researchgate.netnih.gov This methodology can be applied to this compound to introduce primary and secondary amines, including various alkylamines and anilines, at the C4-position of the pyrazole ring. researchgate.netnih.govbeilstein-journals.org The choice of palladium catalyst and ligand, such as tBuDavePhos, is crucial for the success of the reaction, especially when dealing with amines that possess β-hydrogen atoms. researchgate.netnih.gov

C-H Arylation: Direct C-H arylation is an increasingly important method that avoids the pre-functionalization of one of the coupling partners. Palladium-catalyzed C5-arylation of N-protected 4-bromopyrazoles has been demonstrated, showcasing high chemoselectivity where the C-Br bond remains intact. rsc.org This allows for the selective introduction of an aryl group at the C5 position of the pyrazole ring, leaving the C4-bromo substituent available for subsequent transformations. rsc.org

The table below summarizes typical conditions for these palladium-catalyzed reactions applicable to the functionalization of the this compound scaffold.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl Boronic Acids | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent rsc.org |

| Buchwald-Hartwig Amination | 4-Bromo-1-tritylpyrazole | Aryl/Alkylamines | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | Good researchgate.netnih.gov |

| C5-Arylation | N-Substituted 4-Bromopyrazole | Aryl Bromides | Pd(OAc)₂ (phosphine-free) | KOAc | DMA | Good to Excellent rsc.org |

Characterization Techniques for Synthesized Compounds

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within the molecule. nih.govvisnav.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for characterizing organic compounds.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For pyrazole and pyrazine derivatives, the aromatic protons typically appear in the downfield region of the spectrum. The chemical shifts of the pyrazole and pyrazine ring protons are sensitive to the nature and position of substituents. sci-hub.stlew.ro For instance, the N-H proton of a pyrazole ring typically appears as a broad singlet at a very downfield chemical shift. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition of the molecule. sci-hub.stnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For example, the N-H stretching vibration of the pyrazole ring and C=N and C=C stretching vibrations of the aromatic rings can be observed. lew.ronih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry. nih.govnih.gov

The following tables provide typical NMR chemical shift ranges for pyrazole and pyrazine ring systems, which are essential for the characterization of derivatives of the title compound.

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazole and Pyrazine Rings

| Proton | Pyrazole Ring | Pyrazine Ring | Notes |

|---|---|---|---|

| Pyrazole H-4 | ~6.0 - 7.0 ppm lew.rorsc.org | - | Chemical shift is sensitive to substituents at C3 and C5. |

| Pyrazole H-3/H-5 | ~7.5 - 8.0 ppm mdpi.com | - | In N-unsubstituted pyrazoles, H3 and H5 can be equivalent due to tautomerism. |

| Pyrazole N-H | ~8.0 - 13.0 ppm (broad) mdpi.com | - | Often a broad signal, exchangeable with D₂O. |

| Pyrazine Protons | ~8.5 - 9.5 ppm mdpi.com | - | The exact shifts and coupling patterns depend on the substitution pattern. |

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazole and Pyrazine Rings

| Carbon | Pyrazole Ring | Pyrazine Ring | Notes |

|---|---|---|---|

| Pyrazole C-4 | ~100 - 110 ppm rsc.orgresearchgate.net | - | Generally appears at a higher field than C3/C5. |

| Pyrazole C-3/C-5 | ~130 - 155 ppm rsc.orgresearchgate.net | - | Chemical shifts are influenced by N-substitution and other ring substituents. |

| Pyrazine Carbons | ~140 - 160 ppm mdpi.com | - | Highly dependent on the nature of the substituents on the ring. |

By employing these synthetic and characterization methodologies, chemists can effectively explore the chemical space around this compound, leading to the discovery of new molecules with potentially valuable properties.

Preclinical Pharmacological Investigations and Biological Activities

Broad Spectrum of Biological Activities of Pyrazole (B372694) and Pyrazine (B50134) Scaffolds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, are present in numerous compounds with significant pharmacological properties. nih.govmdpi.com The combination of these two moieties in a single molecule, such as 2-(4-bromo-1H-pyrazol-3-yl)pyrazine, offers the potential for synergistic or novel biological effects.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antimycobacterial)

Both pyrazole and pyrazine derivatives have demonstrated considerable antimicrobial capabilities.

Antibacterial: Pyrazole derivatives have been reported as potent antibacterial agents, effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrazole-thiazole hybrids show minimum bactericidal concentration (MBC) values of <0.2 μM against MRSA. Additionally, some aminoguanidine-derived 1,3-diphenyl pyrazoles have shown activity against E. coli with MIC values of 1 μg/ml, which is superior to the standard drug moxifloxacin. Pyrazine-containing compounds have also been identified as potential antimicrobial agents, with some derivatives showing activity against S. Typhi.

Antifungal: The antifungal potential of pyrazole and pyrazine scaffolds is well-documented. A novel series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives has been synthesized and showed promising antifungal activity. nih.gov Furthermore, certain pyrazole-based Schiff bases have demonstrated notable inhibitory effects against various fungal strains. Pyrazine derivatives have also been evaluated for their antifungal properties, with some showing efficacy comparable to standard antifungal agents.

Antimycobacterial: Derivatives of pyrazole have been investigated for their activity against Mycobacterium tuberculosis. One pyrazoline derivative, in particular, exhibited interesting activity against various strains of M. tuberculosis. Pyrazinamide, a pyrazine derivative, is a cornerstone drug in the treatment of tuberculosis, highlighting the importance of the pyrazine scaffold in combating mycobacterial infections.

Table 1: Examples of Antimicrobial Activity of Pyrazole and Pyrazine Derivatives

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole-thiazole hybrids | MRSA | MBC <0.2 μM | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli | MIC = 1 μg/ml | nih.gov |

| Pyrazine-containing thiazolines | S. Typhi | Potential antimicrobial agent | |

| Pyrazoline derivative | M. tuberculosis | Interesting activity |

Potential Anticancer Activities

The development of novel anticancer agents is a significant area of research where both pyrazole and pyrazine derivatives have shown considerable promise. mdpi.com

Pyrazole-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, tozasertib, a pan-Aurora kinase inhibitor containing a pyrazole moiety, has been evaluated in clinical trials for various cancers. Other pyrazole derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including those of the breast, colon, and lung. nih.gov

Pyrazine derivatives are also recognized for their potential as anticancer agents. mdpi.com They are found in molecules that act as inhibitors of protein kinases and other enzymes involved in cancer progression. For instance, certain ligustrazine-curcumin hybrids containing a pyrazine ring have shown significant inhibitory effects on lung cancer cell lines, with IC50 values ranging from 0.60 to 2.85 μM. mdpi.com

Table 2: Examples of Anticancer Activity of Pyrazole and Pyrazine Derivatives

| Compound/Derivative Class | Mechanism/Target | Cell Line | Observed Activity | Reference |

|---|---|---|---|---|

| Tozasertib (Pyrazole derivative) | Pan-Aurora kinase inhibitor | Various tumors | Evaluated in clinical trials | |

| Ligustrazine-curcumin hybrids (Pyrazine derivative) | Inhibits thioredoxin reductase (TrxR) | A549 and A549/DDP (Lung cancer) | IC50: 0.60 to 2.85 μM | mdpi.com |

| Pyrazolyl derivatives | Cytotoxic | Huh7, MCF7, HCT116 (Liver, Breast, Colon) | IC50 values of 1.6, 3.3, and 1.1 mM respectively | nih.gov |

Anti-inflammatory Properties

Compounds incorporating pyrazole and pyrazine rings have been widely explored for their anti-inflammatory effects.

Many commercially available nonsteroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core, such as celecoxib (B62257) and phenylbutazone (B1037). nih.gov Research has shown that novel pyrazole derivatives can exhibit significant anti-inflammatory activity, in some cases comparable to standard drugs like indomethacin. For example, certain 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have demonstrated potent anti-inflammatory effects in animal models. nih.gov

Pyrazine derivatives have also been reported to possess anti-inflammatory properties. mdpi.com These compounds can modulate inflammatory pathways, and their potential in this area continues to be an active field of research.

Table 3: Examples of Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Model | Observed Activity | Reference |

|---|---|---|---|

| 1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives | Carrageenan-induced edema | Comparable to indomethacin | nih.gov |

| Pyrazole integrated benzophenones | Various inflammatory mediators | Active anti-inflammatory agents | nih.gov |

| 1-(2,4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one | In vivo models | Better than phenylbutazone at certain doses | nih.gov |

Antiviral Effects

The search for new antiviral agents has led to the investigation of various heterocyclic compounds, including those with pyrazole and pyrazine scaffolds.

Substituted pyrazole derivatives have shown promising antiviral activity against a range of viruses, including Hepatitis A virus and Herpes simplex virus type-1. nih.gov The structural versatility of the pyrazole ring allows for modifications that can enhance its interaction with viral targets.

The pyrazine nucleus is a key component of several compounds with antiviral properties. For instance, favipiravir, a pyrazine carboxamide derivative, is a broad-spectrum antiviral drug. The synthesis of pyrazine analogues of acyclovir (B1169) has also been explored for their anti-herpes activity.

Antidiabetic and Hypoglycemic Potential

Derivatives of both pyrazole and pyrazine have been identified as having potential in the management of diabetes.

Pyrazole-containing compounds have been designed as inhibitors of enzymes such as α-glucosidase, which is involved in carbohydrate digestion. Some acyl pyrazole sulfonamides have been found to be potent α-glucosidase inhibitors, with IC50 values significantly lower than the standard drug acarbose.

The pyrazine scaffold is also present in compounds investigated for their antidiabetic effects. Research in this area continues to explore how pyrazine derivatives can be optimized to target pathways involved in glucose metabolism.

Table 4: Examples of Antidiabetic Activity of Pyrazole Derivatives

| Compound Class | Target/Mechanism | Observed Activity | Reference |

|---|---|---|---|

| Acyl pyrazole sulfonamides | α-glucosidase inhibition | IC50 = 1.13 ± 0.06 µM (most potent) | |

| Pyrazole-3-one derivatives | Hypoglycemic activity in diabetic rats | Potent activity observed |

Antioxidant Activities

The ability of compounds to counteract oxidative stress is a valuable therapeutic property. Both pyrazole and pyrazine derivatives have demonstrated antioxidant potential.

Certain pyrazole derivatives have been shown to possess free radical scavenging activity. The antioxidant properties of these compounds are often linked to their anti-inflammatory and other biological activities.

Pyrazine derivatives have also been studied for their antioxidant capabilities. For example, some pyrazine analogues of chalcones have shown moderate radical scavenging capacity in DPPH assays. nih.gov The development of pyrazine-based antioxidants is an ongoing area of interest in medicinal chemistry. mdpi.com

Antiparasitic Investigations (e.g., Antimalarial)

The pyrazole nucleus is a key component in many compounds investigated for antiparasitic properties. tandfonline.comresearchgate.net Derivatives of pyrazole have demonstrated a wide spectrum of bioactivity, including potential as antimalarial and antileishmanial agents. tandfonline.comaau.edu.et

Research into pyrazole-containing compounds has shown activity against various parasitic organisms:

Plasmodium falciparum : A number of pyrazole derivatives have been synthesized and tested for their ability to inhibit the growth of P. falciparum, the parasite responsible for the most severe form of malaria. nih.govmalariaworld.org Some anilino-pyrazoles showed micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant strains. mdpi.com The substitution pattern on the pyrazole ring is crucial; for instance, replacing an ester group with a nitrile group was found to cause a significant loss of antimalarial activity. nih.gov

Leishmania species : Pyrazole hybrids have also been evaluated for their efficacy against leishmaniasis. tandfonline.com In one study, pyrazolylpyrazoline derivatives showed promising in vitro activity against Leishmania aethiopica promastigotes and amastigotes. tandfonline.com Another study on trifluoromethylated pyrazole hybrids reported activity against Leishmania amazonensis. researchgate.net

Trypanosoma cruzi : The pathogen that causes Chagas disease, T. cruzi, has also been a target for pyrazole-based compounds. Pyrazole-thiazoline derivatives have shown potent activity against trypomastigote and intracellular amastigote forms of the parasite. nih.gov

The combination of a pyrazole with a pyrazine ring, as seen in this compound, suggests that it could be a candidate for similar antiparasitic screening programs.

Molecular Mechanisms of Action in Biological Systems

Enzyme Inhibition Profiles

The pyrazole and pyrazine scaffolds are integral to the design of numerous enzyme inhibitors, particularly in the realm of oncology and inflammatory diseases. nih.govnih.gov

Kinase Inhibition: Protein kinases are a major class of enzymes targeted by pyrazole-containing inhibitors. nih.govnih.gov These compounds are often designed as ATP-competitive inhibitors, fitting into the ATP-binding pocket of the kinase. mdpi.com

JAK Kinase: Ruxolitinib, which contains a pyrazole ring, is a selective inhibitor of Janus kinases (JAK1 and JAK2). mdpi.com

Akt1 and Aurora A Kinase: Pyrazole-based compounds have been developed as potent inhibitors of Akt1 and Aurora A kinase, showing antiproliferative activity against various cancer cell lines. nih.gov

Other Kinases: Studies have identified pyrazole derivatives that inhibit a range of other kinases including B-Raf, EGFR, and VEGFR, which are critical in cancer cell signaling pathways. nih.govnih.gov

Alkaline Phosphatase Inhibition: Compounds featuring nitrogen-containing heterocyclic rings like pyrazole and pyrazine have been investigated as inhibitors of alkaline phosphatase (ALP). mdpi.com One study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, structurally related to the title compound, demonstrated competitive inhibition of human placental alkaline phosphatase. mdpi.com

The table below summarizes the inhibitory activities of various pyrazole-based compounds against different enzymes.

| Compound Class | Target Enzyme | Activity Noted | Reference |

|---|---|---|---|

| Pyrazole-based compounds | Protein Kinases (general) | Inhibition of various kinases involved in cancer and inflammation. | nih.gov |

| Ruxolitinib (contains pyrazole) | JAK1 and JAK2 | Selective inhibition with IC50 values near 3 nM. | mdpi.com |

| Pyrazole-based afuresertib (B560028) analogue | Akt1 | IC50 value of 1.3 nM. | nih.gov |

| Pyrazole-based compounds | Aurora A kinase | IC50 value of 0.16 µM. | nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Alkaline Phosphatase | Competitive inhibition. | mdpi.com |

| Pyrazole derivatives | N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Inhibition of the bacterial enzyme. | mdpi.com |

| Pyrazole-carboxamide derivatives | Cyclin-dependent kinase 2 (CDK-2) | Inhibitory activity against the enzyme. | nih.gov |

Receptor Modulation and Ligand Binding Studies

The pyrazole scaffold is also a key feature in molecules designed to modulate the activity of various cell surface receptors.

Serotonin (B10506) Receptors: Pyrazole derivatives have been developed as modulators of serotonin receptors, particularly the 5-HT2A subtype, which is a target for treating sleep disorders. google.com

GABA-A Receptors: Some pyrazole-containing drugs, like Zaleplon, act as selective positive allosteric modulators of GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the brain. nih.gov

Cannabinoid Receptors: The anti-obesity drug Rimonabant, which has since been withdrawn, was a selective antagonist of the cannabinoid CB1 receptor and featured a pyrazole core. nih.gov

Glutamate Receptors: A pyrazole derivative was identified as a positive allosteric modulator of the mGlu4 receptor, showing potential for treating Parkinson's disease. nih.gov

In Vitro Biological Screening Methodologies

Cell-Based Assays for Target Engagement and Phenotypic Effects

The preclinical evaluation of pyrazole-based compounds like this compound typically involves a variety of cell-based assays to determine their biological effects.

Antiproliferative and Cytotoxicity Assays: A common first step is to screen for cytotoxicity against various human cancer cell lines. acs.orgnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to measure cell viability after treatment with the compound. acs.orgnih.govmdpi.com Cell lines used in studies of related compounds include those for pancreatic (CFPAC-1, PANC-1), breast (MCF-7, MDA-MB-231), lung (A549), and cervical (HeLa) cancers. acs.orgnih.govmdpi.com

Cell Cycle Analysis: For compounds that show antiproliferative activity, flow cytometry is used to analyze the cell cycle distribution. This can reveal if the compound causes cell cycle arrest at a particular phase (e.g., G1, S, or G2/M), which provides clues about its mechanism of action. nih.govacs.org

Apoptosis Assays: To determine if a compound induces programmed cell death, assays like Annexin V-FITC staining are employed. nih.govacs.org These assays can distinguish between early and late apoptotic cells, confirming this mode of cell death.

Parasite Viability Assays: In antiparasitic studies, phenotypic screening involves incubating parasites with the test compounds. For malaria, this can involve a schizont maturation inhibition assay or a lactate (B86563) dehydrogenase (pLDH) assay to measure parasite viability. mdpi.commdpi.com For leishmaniasis and Chagas disease, assays often use transgenic parasites that express reporter enzymes like luciferase or β-galactosidase, allowing for a quantitative measure of parasite survival. nih.gov

Enzyme Assays for Inhibitory Potential

To confirm that a compound's biological effect is due to the inhibition of a specific enzyme, direct enzymatic assays are performed.

Kinase Assays: The inhibitory potential against protein kinases is often measured using radiometric assays that track the incorporation of radioactive phosphate (B84403) (³²P or ³³P) from ATP onto a substrate. researchgate.net Alternatively, non-radioactive methods like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction, are widely used. researchgate.net

Protease and Other Hydrolase Assays: For enzymes like proteases or phosphatases, assays typically use a chromogenic or fluorogenic substrate. The enzyme cleaves the substrate, releasing a molecule that can be detected by spectrophotometry or fluorometry. For example, α-chymotrypsin inhibition can be measured using a specific peptide substrate. researchgate.net

Competitive Binding Assays: These assays determine if a compound binds to the same site as a known ligand or substrate, such as the ATP pocket in kinases. This helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

The table below details some of the enzyme assays used for evaluating pyrazole-based compounds.

| Assay Type | Enzyme Target | Methodology | Reference |

|---|---|---|---|

| Radiometric Assay / ADP-Glo Assay | Protein Kinases (e.g., AKT1, BRAF, EGFR) | Measures the transfer of phosphate from ATP to a substrate, either by radioactivity or by quantifying ADP production. | researchgate.net |

| Colorimetric Assay | Alkaline Phosphatase | Utilizes a substrate that produces a colored product upon dephosphorylation, measured by spectrophotometry. | mdpi.com |

| Spectrophotometric Assay | α-Chymotrypsin | A pre-incubation of the enzyme with the test compound is followed by the addition of a chromogenic substrate (e.g., N-succinyl-phenyl-alanine-p-nitroanilide). | researchgate.net |

| Discontinuous Inhibition Assay | DapE (Bacterial Desuccinylase) | A discontinuous assay performed in a thermal cycler, with final inhibitor concentrations screened at 100 μM. | mdpi.com |

| Caspase-3/Bax/Bcl-2/CDK-2 Assays | Apoptosis and Cell Cycle Enzymes | Specific enzymatic assays to quantify the activity of key proteins involved in apoptosis and cell cycle regulation. | nih.gov |

Preclinical In Vivo Models (Non-Human) for Activity Assessment

No publicly available data exists for the preclinical in vivo assessment of this compound.

Structure Activity Relationship Sar Studies

Influence of Pyrazine (B50134) Ring Modifications on Biological Activity

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key component of many biologically active compounds. nih.govmdpi.com Its ability to form hydrogen bonds and participate in various interactions makes it a common feature in drug design. nih.govmdpi.com Modifications to this ring in pyrazolylpyrazine analogues can significantly impact their pharmacological profile.

For instance, the introduction of different substituents on the pyrazine ring can alter a compound's potency and selectivity. Studies on related pyrazine-containing molecules have shown that even small changes can lead to substantial differences in biological effect. In one study, the substitution of a pyrazine ring for a trimethoxyphenyl group in a series of compounds resulted in improved water solubility and potent anticancer activity.

The position and nature of the substituent are critical. For example, in a series of pyrazine-based inhibitors, hydrophobic space-filling by adding an aryl group at the 2-amino position of a pyrazine lead to a 150-fold increase in activity. researchgate.net Further modifications, such as introducing a sulfonamide group, can force conformational changes in the target protein, creating new hydrogen bonding interactions and modestly increasing activity. researchgate.net These findings highlight the pyrazine ring as a key area for modification to fine-tune the biological activity of the 2-(4-bromo-1H-pyrazol-3-yl)pyrazine scaffold.

Impact of Pyrazole (B372694) Ring Substituents, including Bromine, on Potency and Selectivity

The pyrazole ring and its substituents are critical determinants of the biological activity of pyrazolylpyrazine compounds. The nature and position of these substituents can profoundly affect the molecule's interaction with its target, thereby influencing its potency and selectivity. nih.govnih.gov

The bromine atom at the 4-position of the pyrazole ring in this compound plays a significant role. Halogen atoms, like bromine, can form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its receptor. The presence and type of halogen can be crucial. For example, in a study of pyrazole derivatives, the substitution pattern on a phenyl ring attached to the pyrazole core was systematically varied to determine the effect on biological activity. nih.gov

The following table illustrates the importance of substitutions on the pyrazole moiety in a series of inhibitors targeting Meprin α and β.

| Compound | R1 | R2 | Meprin α IC50 (nM) | Meprin β IC50 (nM) |

| 7a | H | H | 18 ± 2 | 23 ± 8 |

| 14a | Methyl | H | 120 ± 20 | 250 ± 10 |

| 14b | Benzyl (B1604629) | H | 130 ± 10 | 170 ± 20 |

| 14c | Cyclopentyl | H | 16 ± 4 | 21 ± 3 |

| Data sourced from a study on pyrazole-based inhibitors, illustrating how different substituents at the R1 position of a diphenylpyrazole scaffold affect inhibitory concentration (IC50) against Meprin α and β. nih.gov |

As shown in the table, replacing a hydrogen atom with a small methyl or a larger benzyl group decreased the inhibitory activity. nih.gov However, a cyclopentyl group maintained a similar level of high potency, indicating that the size, shape, and electronics of the substituent at this position are critical for optimal interaction with the target. nih.gov

Role of Linker and Bridging Moieties in Ligand-Receptor Interactions

While this specific compound has a direct bond, SAR studies on related classes of molecules often explore the introduction of linker or bridging moieties between two key ring systems. The purpose of a linker is to alter the distance and relative orientation of the two rings, which can lead to more optimal interactions with the receptor.

For example, studies on other bicyclic heterocyclic compounds have shown that the length and flexibility of a linker can dramatically affect biological activity. A rigid linker might lock the molecule in a bioactive conformation, while a more flexible linker could allow it to adapt to the binding site more effectively. The absence of a linker in this compound suggests that the spatial arrangement provided by the direct pyrazole-pyrazine connection is favorable for its intended biological targets. Any strategy to modify this core would need to consider how a linker might disrupt this optimal orientation.

Design Strategies for Lead Optimization Based on SAR

The insights gained from Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. patsnap.com The goal is to systematically modify a lead compound, such as this compound, to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comnih.gov

Based on the SAR findings for pyrazolylpyrazine derivatives, several design strategies can be employed:

Systematic Modification: The core strategy involves making systematic changes to the lead compound and assessing the impact on its biological activity. patsnap.com This iterative process of design, synthesis, and testing allows researchers to build a comprehensive understanding of the SAR.

Bioisosteric Replacement: This technique involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. patsnap.com For example, the bromine atom on the pyrazole ring could be replaced with other halogens (chlorine, fluorine) or a cyano group to explore the impact on potency and selectivity.

Scaffold Hopping: This more advanced strategy involves replacing the core scaffold of the molecule while retaining the key pharmacophoric features. patsnap.com This can lead to the discovery of novel chemical series with improved properties. For instance, the pyrazine ring could be replaced with another heteroaromatic ring system to explore new chemical space.

Fragment-Based and Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based design can be a powerful tool. researchgate.net This involves using computational modeling to visualize how the compound binds to its target and to design modifications that enhance these interactions. researchgate.net Fragment-based approaches can identify small molecular fragments that bind to the target, which can then be grown or combined to create more potent leads. nih.gov

Structural Simplification: To improve properties like synthetic accessibility and pharmacokinetic profiles, complex lead compounds can be simplified by removing non-essential structural elements. nih.gov This can help to avoid issues with "molecular obesity" that can hinder drug development. nih.gov

By applying these strategies, medicinal chemists can rationally design and synthesize new analogues of this compound with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the potential biological targets of a compound and the nature of their interaction.

Molecular docking simulations can identify the most probable binding site of 2-(4-bromo-1H-pyrazol-3-yl)pyrazine on a given protein target. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, in studies of other pyrazole-containing kinase inhibitors, docking has been used to visualize how the pyrazole (B372694) scaffold fits into the ATP-binding pocket of kinases, with the nitrogen atoms often forming crucial hydrogen bonds with the protein backbone. A molecular docking study of prexasertib, which contains a pyrazole ring, revealed four key binding interactions with its target, CHK1, including a strong hydrogen donor bond. nih.gov Similarly, for this compound, the pyrazole and pyrazine (B50134) nitrogens, as well as the bromine atom, could be key players in forming such interactions.

Beyond identifying the binding mode, molecular docking can also provide a quantitative prediction of the binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol). These scores help in ranking potential drug candidates and prioritizing them for further experimental testing. While no specific binding affinity data for this compound is readily available, the predicted affinities of other pyrazole derivatives against their targets can serve as a benchmark.

Table 1: Illustrative Binding Affinity Predictions for Pyrazole Derivatives

| Compound | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Pyrazole Derivative A | Kinase X | -8.5 |

| Pyrazole Derivative B | Enzyme Y | -7.2 |

| Pyrazole Derivative C | Receptor Z | -9.1 |

This table presents hypothetical data to illustrate the output of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of related compounds, QSAR can identify the physicochemical properties that are critical for their activity. For a series of pyrazine-pyrazole derivatives, a QSAR study could be developed to predict their inhibitory activity against a specific target. The model would use various molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, to build a predictive equation. Although no specific QSAR models for this compound have been published, this approach is widely used for optimizing lead compounds within the pyrazole class.

In Silico Pharmacokinetic (ADME) Prediction for Compound Optimization

The success of a drug is not only dependent on its potency but also on its pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools can forecast these properties for a molecule like this compound before it is synthesized. These predictions can help in the early identification of potential liabilities, such as poor absorption or rapid metabolism, and guide the chemical modification of the compound to improve its drug-like properties.

Table 2: Representative In Silico ADME Predictions for a Hypothetical Pyrazole Derivative

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Oral Bioavailability | Moderate | Acceptable for oral administration |

This table is for illustrative purposes and does not represent actual data for this compound.

Quantum Chemical Calculations (e.g., DFT, MEP, HOMO-LUMO Analysis)

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) can be used to optimize the geometry of this compound and calculate various electronic properties.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding where the molecule is likely to engage in hydrogen bonding and other electrostatic interactions.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Cheminformatics and Library Design for Pyrazine-Pyrazole Derivatives

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. The pyrazine-pyrazole scaffold, being a "privileged" structure, is an excellent starting point for the design of compound libraries. researchgate.netnih.gov By using cheminformatics tools, a virtual library of derivatives of this compound can be generated by systematically modifying different parts of the molecule. These virtual libraries can then be screened in silico against various biological targets to identify new potential drug candidates. This approach accelerates the discovery of novel compounds with desired biological activities. The pyrazole scaffold is a key component in many FDA-approved drugs, highlighting its importance in medicinal chemistry. mdpi.com

Emerging Research Areas and Future Directions

Development of Pyrazine-Pyrazole Hybrid Scaffolds for Multi-Targeted Therapies

The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, aimed at addressing complex diseases like cancer and inflammatory disorders through polypharmacology. Pyrazine-pyrazole hybrid scaffolds are promising candidates for the development of multi-targeted therapies. ekb.egresearchgate.net The pyrazole (B372694) ring is a privileged structure known to interact with a wide range of biological targets, including various kinases, which are often implicated in cancer. nih.govnih.gov Similarly, the pyrazine (B50134) moiety is present in drugs with diverse pharmacological activities. mdpi.com

By combining these two pharmacophores, researchers can design single molecules capable of modulating multiple signaling pathways simultaneously. For instance, a hybrid molecule could be engineered to inhibit both a specific protein kinase and another unrelated enzyme involved in the same disease pathology. This multi-targeted approach can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and potentially a better side-effect profile compared to combination therapies using multiple drugs.

Future research in this area will likely focus on:

Rational Design: Utilizing computational modeling and structure-activity relationship (SAR) studies to design hybrid molecules with optimized affinity for multiple, specific biological targets. ekb.eg

Target Identification: Identifying novel combinations of targets that, when modulated by a single agent, could produce synergistic therapeutic effects.

Broad-Spectrum Applications: Exploring the potential of these scaffolds beyond oncology, in areas such as neurodegenerative diseases, infectious diseases, and cardiovascular disorders. nih.govnih.gov

Strategies for Overcoming Drug Resistance Mechanisms

Drug resistance is a major obstacle in the long-term treatment of many diseases, particularly cancer and bacterial infections. The development of novel compounds that can circumvent or overcome these resistance mechanisms is a critical area of research. Pyrazole derivatives have already shown promise in combating drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

For the 2-(4-bromo-1H-pyrazol-3-yl)pyrazine scaffold, strategies to overcome drug resistance could include:

Targeting Novel Binding Sites: Designing analogues that bind to allosteric sites or different conformations of a target protein, thereby remaining effective even if the primary binding site mutates.

Inhibition of Resistance-Conferring Proteins: Creating derivatives that not only inhibit the primary therapeutic target but also block the function of proteins that contribute to resistance, such as efflux pumps.

Biofilm Disruption: In the context of bacterial infections, certain pyrazole derivatives have been shown to be effective against biofilms, which are a major contributor to antibiotic resistance. nih.gov

The versatility of the pyrazine-pyrazole scaffold allows for systematic modifications to fine-tune the molecule's properties to address specific resistance mechanisms.

Advanced Synthetic Methodologies for Novel Analogues

The generation of a diverse library of analogues is crucial for exploring the full therapeutic potential of the this compound scaffold. Advances in synthetic organic chemistry provide powerful tools for the efficient and selective modification of this core structure. researchgate.net

Key synthetic strategies include:

Cross-Coupling Reactions: The bromine atom at the 4-position of the pyrazole ring is a key handle for modification. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be used to introduce a wide variety of aryl, heteroaryl, and alkyl groups at this position. nih.govnih.gov This allows for a systematic exploration of how different substituents at this position affect biological activity.

C-H Functionalization: Modern C-H functionalization techniques offer a direct and atom-economical way to introduce new functional groups onto both the pyrazole and pyrazine rings without the need for pre-functionalized starting materials. rsc.org

Multicomponent Reactions: The use of multicomponent reactions can streamline the synthesis of complex pyrazole-containing molecules, allowing for the rapid generation of diverse chemical libraries for high-throughput screening. mdpi.com

These advanced methodologies enable chemists to create novel analogues with tailored properties, facilitating the optimization of lead compounds. mdpi.com

Exploration of this compound as a Synthetic Intermediate for Complex Molecules

Beyond its own potential therapeutic applications, this compound serves as a valuable building block for the synthesis of more complex molecular architectures. uni.luuni.lu Its bifunctional nature, with reactive sites on both heterocyclic rings and the bromine atom, makes it a versatile intermediate.

Potential applications as a synthetic intermediate include:

Precursor for Fused Heterocyclic Systems: The pyrazole and pyrazine rings can be used as starting points for the construction of more elaborate, fused ring systems, such as pyrazolo[3,4-b]pyridines or similar structures, which are known to possess significant biological activity. nih.gov

Scaffold for Fragment-Based Drug Discovery: The compound can serve as a core fragment to which other chemical moieties are added in a stepwise fashion to build a potent and selective drug molecule.

Linker for PROTACs and Other Targeted Therapies: The pyrazine-pyrazole scaffold could be functionalized to act as a linker molecule in targeted protein degraders (PROTACs) or other bifunctional therapeutic agents.

The strategic use of this compound as an intermediate can significantly shorten the synthetic routes to complex and novel bioactive molecules.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrazine-Pyrazole Systems

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the accuracy of predictions. frontiersin.orgtudublin.ie For pyrazine-pyrazole systems, these computational tools can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can analyze existing data on pyrazole derivatives to predict the biological activity of novel, yet-to-be-synthesized analogues. nih.govnih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrazine-pyrazole scaffold that are optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics. nih.govmdpi.com

Prediction of Pharmacokinetic and Toxicological Properties: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds early in the discovery process, helping to reduce late-stage failures.

Kinase Inhibitor Prediction: Given the importance of pyrazoles as kinase inhibitors, specialized ML models can be trained to predict the inhibitory activity and selectivity of new pyrazine-pyrazole derivatives against a panel of kinases. researchgate.netlabsyspharm.org

By integrating AI and ML, researchers can more efficiently navigate the vast chemical space of pyrazine-pyrazole derivatives to identify and optimize promising new drug candidates. frontiersin.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-bromo-1H-pyrazol-3-yl)pyrazine, and how can regioselectivity be controlled during bromination?

- Methodological Answer :

- Nucleophilic substitution : React pyrazolylpyrazine precursors with N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor reaction progress via TLC .

- Transition-metal catalysis : Use Pd(PPh₃)₄ for cross-coupling between 4-bromo-1H-pyrazole and halogenated pyrazine derivatives under inert atmospheres .

- Regioselectivity control : Adjust solvent polarity (e.g., THF vs. DMSO) and temperature to favor substitution at the pyrazole 4-position. Steric hindrance from adjacent substituents can direct bromination .

Q. How can X-ray crystallography (using SHELX) resolve ambiguities in molecular structure and bromine positioning?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. Refine with SHELXL-2018/3, applying anisotropic displacement parameters for Br and N atoms .

- Key parameters : Analyze dihedral angles between pyrazole and pyrazine rings (typically 40–50°) and π-π stacking distances (3.5–3.6 Å) to confirm spatial arrangement .

- Validation : Compare experimental bond lengths (C-Br: ~1.89 Å) with DFT-optimized geometries .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism in the pyrazole ring?

- Methodological Answer :

- Variable-temperature NMR : Conduct experiments in DMSO-d₆ at 25–80°C to observe dynamic exchange between 1H-pyrazole and 2H-pyrazole tautomers .

- X-ray validation : Correlate crystallographic data (e.g., N-H bond orientations) with observed splitting patterns in ¹H NMR .

- Computational modeling : Use Gaussian 16 with B3LYP/6-311++G(d,p) to simulate tautomeric equilibria and predict dominant forms .

Q. What strategies preserve the bromopyrazole moiety during functionalization of the pyrazine ring?

- Methodological Answer :

- Protective groups : Temporarily mask the bromine with trimethylsilyl (TMS) groups during Suzuki-Miyaura couplings .

- Selective conditions : Perform Sonogashira reactions at low temperatures (0–5°C) to avoid Br-C bond cleavage .

- Post-functionalization analysis : Use HRMS and 2D NMR (HSQC, HMBC) to confirm retention of Br and new bond formation .

Q. How does bromine substitution influence electronic properties and crystal packing?

- Methodological Answer :

- Electronic effects : Bromine’s electronegativity reduces electron density on the pyrazole ring, quantified via XPS (Br 3d₅/₂ binding energy: ~70 eV) .

- Crystal interactions : Halogen bonding (Br···N: ~3.3 Å) stabilizes supramolecular architectures. Compare Hirshfeld surfaces for Br vs. Cl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.